molecular formula C7H9NOS B13982446 5,6-Dihydro-4H-cyclopentathiazole-2-methanol CAS No. 135206-82-5

5,6-Dihydro-4H-cyclopentathiazole-2-methanol

Cat. No.: B13982446
CAS No.: 135206-82-5
M. Wt: 155.22 g/mol
InChI Key: SZZOEQGINGJTBM-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopentathiazole-2-methanol: is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This compound is characterized by a cyclopentathiazole ring structure with a methanol group attached to it. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopentathiazole-2-methanol typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of thiazole derivatives and cyclopentane intermediates .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-cyclopentathiazole-2-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups onto the thiazole ring .

Scientific Research Applications

5,6-Dihydro-4H-cyclopentathiazole-2-methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopentathiazole-2-methanol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally, it may involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-4-7-8-5-2-1-3-6(5)10-7/h9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZOEQGINGJTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258234
Record name 5,6-Dihydro-4H-cyclopentathiazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135206-82-5
Record name 5,6-Dihydro-4H-cyclopentathiazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135206-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-4H-cyclopentathiazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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